Cas no 2138103-01-0 (Tert-butyl 2-(4-amino-1-methylpiperidin-3-yl)acetate)

Tert-butyl 2-(4-amino-1-methylpiperidin-3-yl)acetate is a versatile intermediate in organic synthesis, particularly valuable in pharmaceutical and agrochemical applications. Its structure features a tert-butyl ester group, which enhances stability and facilitates selective deprotection under mild conditions. The 4-amino-1-methylpiperidine moiety contributes to its utility as a building block for bioactive compounds, including CNS-targeting molecules and enzyme inhibitors. The compound's well-defined reactivity profile allows for efficient functionalization at both the amino and ester groups, enabling diverse derivatization pathways. Its high purity and consistent performance make it a reliable choice for research and industrial-scale synthesis. The product is typically handled under inert conditions to preserve its integrity.
Tert-butyl 2-(4-amino-1-methylpiperidin-3-yl)acetate structure
2138103-01-0 structure
Product name:Tert-butyl 2-(4-amino-1-methylpiperidin-3-yl)acetate
CAS No:2138103-01-0
MF:C12H24N2O2
MW:228.331163406372
CID:5937010
PubChem ID:165497548

Tert-butyl 2-(4-amino-1-methylpiperidin-3-yl)acetate Chemical and Physical Properties

Names and Identifiers

    • EN300-1154501
    • tert-butyl 2-(4-amino-1-methylpiperidin-3-yl)acetate
    • 2138103-01-0
    • Tert-butyl 2-(4-amino-1-methylpiperidin-3-yl)acetate
    • Inchi: 1S/C12H24N2O2/c1-12(2,3)16-11(15)7-9-8-14(4)6-5-10(9)13/h9-10H,5-8,13H2,1-4H3
    • InChI Key: SACDTRRNUJZBDC-UHFFFAOYSA-N
    • SMILES: O(C(C)(C)C)C(CC1CN(C)CCC1N)=O

Computed Properties

  • Exact Mass: 228.183778013g/mol
  • Monoisotopic Mass: 228.183778013g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 4
  • Complexity: 248
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 2
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 55.6Ų
  • XLogP3: 0.6

Tert-butyl 2-(4-amino-1-methylpiperidin-3-yl)acetate Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1154501-2.5g
tert-butyl 2-(4-amino-1-methylpiperidin-3-yl)acetate
2138103-01-0
2.5g
$2379.0 2023-06-09
Enamine
EN300-1154501-0.25g
tert-butyl 2-(4-amino-1-methylpiperidin-3-yl)acetate
2138103-01-0
0.25g
$1117.0 2023-06-09
Enamine
EN300-1154501-0.1g
tert-butyl 2-(4-amino-1-methylpiperidin-3-yl)acetate
2138103-01-0
0.1g
$1068.0 2023-06-09
Enamine
EN300-1154501-0.05g
tert-butyl 2-(4-amino-1-methylpiperidin-3-yl)acetate
2138103-01-0
0.05g
$1020.0 2023-06-09
Enamine
EN300-1154501-5.0g
tert-butyl 2-(4-amino-1-methylpiperidin-3-yl)acetate
2138103-01-0
5g
$3520.0 2023-06-09
Enamine
EN300-1154501-0.5g
tert-butyl 2-(4-amino-1-methylpiperidin-3-yl)acetate
2138103-01-0
0.5g
$1165.0 2023-06-09
Enamine
EN300-1154501-1.0g
tert-butyl 2-(4-amino-1-methylpiperidin-3-yl)acetate
2138103-01-0
1g
$1214.0 2023-06-09
Enamine
EN300-1154501-10.0g
tert-butyl 2-(4-amino-1-methylpiperidin-3-yl)acetate
2138103-01-0
10g
$5221.0 2023-06-09

Additional information on Tert-butyl 2-(4-amino-1-methylpiperidin-3-yl)acetate

Professional Introduction to Tert-butyl 2-(4-amino-1-methylpiperidin-3-yl)acetate (CAS No. 2138103-01-0)

Tert-butyl 2-(4-amino-1-methylpiperidin-3-yl)acetate, with the CAS number 2138103-01-0, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical research and development. This compound belongs to a class of molecules that exhibit promising biological activities, making it a subject of intense study for potential therapeutic applications.

The molecular structure of Tert-butyl 2-(4-amino-1-methylpiperidin-3-yl)acetate features a unique combination of functional groups, including an amino group and a methylpiperidine moiety, which contribute to its distinctive chemical properties. These structural elements not only influence its reactivity but also play a crucial role in determining its biological efficacy. The tert-butyl group, in particular, enhances the stability of the molecule while allowing for selective interactions with biological targets.

In recent years, there has been growing interest in the development of novel compounds that can modulate neurological and inflammatory pathways. Tert-butyl 2-(4-amino-1-methylpiperidin-3-yl)acetate has been identified as a compound with potential applications in this domain. Preliminary studies suggest that it may interact with specific enzymes and receptors involved in pain signaling and neuroinflammation. This has opened up avenues for further investigation into its potential as a lead compound for the development of new therapeutic agents.

The synthesis of Tert-butyl 2-(4-amino-1-methylpiperidin-3-yl)acetate involves multi-step organic reactions that require precise control over reaction conditions to ensure high yield and purity. The presence of sensitive functional groups necessitates the use of specialized methodologies to prevent unwanted side reactions. Advances in synthetic chemistry have enabled researchers to optimize these processes, making it feasible to produce this compound on a larger scale for both research and commercial purposes.

One of the most compelling aspects of studying Tert-butyl 2-(4-amino-1-methylpiperidin-3-yl)acetate is its potential to serve as a scaffold for drug discovery. By modifying its core structure, researchers can explore variations that may enhance its pharmacological properties. For instance, altering the substituents on the piperidine ring or introducing additional functional groups could lead to compounds with improved selectivity and reduced toxicity. This flexibility makes it an attractive candidate for medicinal chemists seeking to develop next-generation therapeutics.

The biological activity of Tert-butyl 2-(4-amino-1-methylpiperidin-3-yl)acetate has been investigated in various in vitro and in vivo models. Initial findings indicate that it may possess anti-inflammatory and analgesic effects, which are particularly relevant given the increasing prevalence of chronic pain conditions worldwide. Additionally, its interaction with neurological targets suggests potential applications in the treatment of neurodegenerative diseases. These findings have prompted further research into understanding the mechanisms by which this compound exerts its effects.

In conclusion, Tert-butyl 2-(4-amino-1-methylpiperidin-3-yl)acetate (CAS No. 2138103-01-0) represents a promising compound with significant potential in pharmaceutical research. Its unique structural features and demonstrated biological activity make it a valuable asset in the quest for novel therapeutic agents. As research continues to uncover more about its properties and mechanisms of action, it is likely that this compound will play an increasingly important role in the development of new treatments for various diseases.

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